molecular formula C14H22N2O3S B2447727 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline CAS No. 727704-78-1

5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline

Cat. No.: B2447727
CAS No.: 727704-78-1
M. Wt: 298.4
InChI Key: YQGAQXKCPOUPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline is an organic compound that features a piperidine sulfonyl group and a propan-2-yloxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline typically involves the following steps:

    Formation of the Piperidine Sulfonyl Group: This can be achieved by reacting piperidine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propan-2-yloxy Group: This step involves the reaction of 2-hydroxyaniline with isopropyl bromide in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves coupling the piperidine sulfonyl group with the 2-(propan-2-yloxy)aniline under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitroanilines or halogenated anilines.

Scientific Research Applications

5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group may enhance binding affinity, while the propan-2-yloxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Morpholine-1-sulfonyl)-2-(propan-2-yloxy)aniline: Similar structure but with a morpholine ring instead of piperidine.

    5-(Piperidine-1-sulfonyl)-2-(ethoxy)aniline: Similar structure but with an ethoxy group instead of propan-2-yloxy.

Uniqueness

5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline is unique due to the combination of its piperidine sulfonyl and propan-2-yloxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11(2)19-14-7-6-12(10-13(14)15)20(17,18)16-8-4-3-5-9-16/h6-7,10-11H,3-5,8-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGAQXKCPOUPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.